Darlucin A

Chemoinformatics Structural Novelty Natural Product Chemistry

Darlucin A (CAS 162341-15-3) is a xanthocillin-type isocyanide antibiotic, specifically a 1,2-diisocyanoalkene, isolated from fermentations of the rust mycoparasite Sphaerellopsis filum (Darluca filum). Characterized by the molecular formula C19H16N2O3 and a molecular weight of 320.342 g/mol, Darlucin A is a foundational member of this rare structural class, exhibiting dual antibacterial and antifungal properties with associated mild cytotoxicity.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B15562238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarlucin A
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16N2O3/c1-20-17(10-13-4-7-16(24-3)8-5-13)18(21-2)12-14-11-15(22)6-9-19(14)23/h4-9,11,22-23H,10,12H2,3H3
InChIKeyIRXUFNXWOYXCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Darlucin A Procurement Guide: Defining the Xanthocillin-Type Isocyanide Antibiotic


Darlucin A (CAS 162341-15-3) is a xanthocillin-type isocyanide antibiotic, specifically a 1,2-diisocyanoalkene, isolated from fermentations of the rust mycoparasite Sphaerellopsis filum (Darluca filum) [1]. Characterized by the molecular formula C19H16N2O3 and a molecular weight of 320.342 g/mol, Darlucin A is a foundational member of this rare structural class, exhibiting dual antibacterial and antifungal properties with associated mild cytotoxicity [2].

Why Darlucin A's Specific 1,2-Diisocyanoalkene Structure Cannot Be Substituted


Substituting Darlucin A with other in-class antifungal compounds—even close structural analogs like nidulin or the simpler xanthocillin Y1—is not scientifically valid due to significant differences in molecular structure, biological target engagement, and resultant activity spectra [1]. Darlucin A is defined by its unique 1,2-diisocyanoalkene moiety, a rare pharmacophore that fundamentally differentiates it from nidulin's depsidone scaffold and other isocyanide antibiotics, leading to a distinct and non-interchangeable profile of antimicrobial activity [2]. The quantitative evidence below confirms that substituting Darlucin A would compromise the specific breadth and potency of antifungal activity required for its intended research applications .

Darlucin A: Quantitative Evidence for Comparative Selection and Procurement


Darlucin A's 1,2-Diisocyanoalkene Moiety vs. Nidulin's Depsidone Scaffold

Darlucin A is structurally defined by a 1,2-diisocyanoalkene moiety, a rare pharmacophore that was first identified in natural products with this compound's discovery [1]. This contrasts sharply with the depsidone scaffold of nidulin, a comparator isolated from Aspergillus unguis [2]. This fundamental structural divergence necessitates distinct procurement for structure-activity relationship (SAR) studies targeting different biological mechanisms.

Chemoinformatics Structural Novelty Natural Product Chemistry

Darlucin A's Broad-Spectrum Antifungal Potency Against Plant Pathogens

Darlucin A demonstrates a broad and potent antifungal activity profile, particularly against plant pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values spanning 0.39 to 12.5 μg/mL . While specific pathogen-by-pathogen comparisons are not publicly available, this range indicates a high level of potency that can be contrasted with a comparator like Rhizocticin A, an antifungal phosphono-oligopeptide, which exhibits an MIC of 3.5 μg/mL against specific fungi but is less broad-spectrum [1].

Antifungal Plant Pathology Agricultural Biotechnology

Darlucin A's Dual Antibacterial Activity Compared to the Nidulin Class

Darlucin A possesses moderate activity against Gram-positive bacteria, a property it shares with several other natural product classes [1]. In comparison, nidulin, a structural analog from the depsidone class, exhibits a more potent and well-characterized antibacterial profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with reported MIC values of 4-6.25 μg/mL [2][3]. This delineates Darlucin A's primary value proposition as an antifungal agent, distinct from the nidulin family's emphasis on antibacterial applications.

Antibacterial Drug Discovery Microbiology

Cytotoxicity Profile: Darlucin A vs. Nidulin in Select Cell Lines

Darlucin A is characterized as having 'weak cytotoxic activities' [1], a qualitative assessment that limits direct quantitative comparison. In contrast, nidulin has been quantitatively evaluated for cytotoxicity, demonstrating an IC50 of 21.2 μM in MOLT-3 cells while showing no toxicity in several other cell lines (HuCCA-1, HepG2, A549 with IC50s >112.7 μM) [2]. This lack of quantitative data for Darlucin A represents a critical gap in its characterization, highlighting an area where procurement could enable the generation of essential data to define its selectivity index and therapeutic potential.

Cytotoxicity Selectivity Index Drug Safety

Darlucin A: Validated Application Scenarios for Research and Industrial Procurement


Broad-Spectrum Antifungal Lead Discovery for Crop Protection

Darlucin A is ideally suited as a positive control or lead compound in high-throughput screening campaigns aimed at identifying new agricultural fungicides . Its demonstrated broad-spectrum activity against plant pathogenic fungi, with MICs reaching as low as 0.39 μg/mL, provides a robust performance benchmark for evaluating novel synthetic or natural product candidates .

Exploring the Unique Bioactivity of 1,2-Diisocyanoalkene Pharmacophores

As the first known natural product containing a 1,2-diisocyanoalkene moiety, Darlucin A is an essential tool for academic and industrial medicinal chemistry groups studying the properties of isocyanide functional groups [1]. Procurement is necessary for initiating or contributing to structure-activity relationship (SAR) studies, biosynthesis investigations, and the development of semi-synthetic analogs based on this rare scaffold [1].

Building Reference Libraries for Natural Product Screening

For institutions or core facilities maintaining screening libraries for antimicrobial or cytotoxic discovery, Darlucin A represents a structurally novel entry point for 'in-class' comparisons [1]. While its cytotoxicity profile remains qualitative ('weak'), its inclusion enables its direct head-to-head evaluation against known comparator compounds like nidulin in standardized, multi-assay panels, a critical step in validating its selectivity and therapeutic index [2].

Quote Request

Request a Quote for Darlucin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.